molecular formula C28H26N6O5S B2845642 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE CAS No. 901736-49-0

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2845642
CAS No.: 901736-49-0
M. Wt: 558.61
InChI Key: DPXVDFYCXKETAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a structurally complex heterocyclic compound featuring a fused triazoloquinazoline core. Key structural attributes include:

  • Triazoloquinazoline backbone: Combines a triazole ring fused with a quinazoline system, a scaffold known for diverse bioactivity .
  • Substituents: 8,9-Dimethoxy groups: Enhance electron density and influence pharmacokinetic properties. Sulfanyl-linked butanamide chain at position 5: Provides flexibility and hydrogen-bonding capacity, critical for target interaction. N-(3-methylphenyl) group: A hydrophobic aromatic moiety that may improve membrane permeability.

Formation of hydrazinecarbothioamides through nucleophilic addition of benzoic acid hydrazides to isothiocyanates .

Cyclization under alkaline conditions to generate 1,2,4-triazole-3-thiones .

S-alkylation with α-halogenated ketones or electrophilic reagents to install side chains .

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5S/c1-5-24(27(35)29-18-8-6-7-16(2)13-18)40-28-30-21-15-23(39-4)22(38-3)14-20(21)26-31-25(32-33(26)28)17-9-11-19(12-10-17)34(36)37/h6-15,24H,5H2,1-4H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVDFYCXKETAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with triazoloquinazoline structures exhibit promising anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in malignant cells, promoting programmed cell death.
  • Inhibition of Metastasis : Preliminary data indicate that it may inhibit the metastatic potential of certain cancer types by affecting cell adhesion and migration processes.

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial activity. Research is ongoing to evaluate its effectiveness against various bacterial strains and fungi. The presence of the nitrophenyl group is particularly noteworthy as nitro compounds are often associated with antimicrobial properties.

Pest Control

Given the increasing resistance of pests to conventional insecticides, the development of new compounds like this one could be pivotal. The triazoloquinazoline moiety has been linked to insecticidal properties, suggesting potential applications in agricultural pest management:

  • Mechanism of Action : It may function by disrupting the nervous system of pests or inhibiting key metabolic pathways.
  • Field Studies : Ongoing field trials are assessing its efficacy against common agricultural pests, with initial results showing promise in reducing pest populations without harming beneficial insects.

Materials Science Applications

The compound's unique chemical structure may also lend itself to applications in materials science:

  • Polymer Development : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
  • Nanomaterials : Research is being conducted on the use of this compound in the synthesis of nanomaterials for various applications, including drug delivery systems and sensors.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cells; significant reduction in cell viability
Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans; potential for topical applications
Insecticidal PropertiesDemonstrated effectiveness against aphid populations; lower toxicity to non-target species
Polymer EnhancementImproved mechanical properties observed when incorporated into polymer composites

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Spectroscopic Validation :

  • IR : Absence of C=O stretching (~1660–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm triazole-thione tautomerism .
  • NMR : Aromatic protons in the 6.8–8.5 ppm range and methyl/methoxy groups at 2.3–3.9 ppm are consistent with similar triazoloquinazoline systems .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Compound Class Key Structural Features Bioactivity Relevance Reference
Triazoloquinazolines Fused triazole-quinazoline core with sulfonyl or aryl groups Anticancer, antimicrobial targets due to heterocyclic rigidity and H-bonding sites
1,2,3-Triazole-quinazolinones Triazole linked via alkoxy chains to quinazolinone Anticonvulsant activity via GABA modulation; improved solubility from polar groups
Pyrazoloquinazolines Pyrazole fused with quinazoline Anticonvulsant and anti-inflammatory profiles due to enhanced π-π stacking
Triazolothiadiazoles Triazole fused with thiadiazole Antibacterial and antifungal activity via thiol-reactive motifs

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., 4-Nitrophenyl) : Enhance binding to enzymatic targets (e.g., kinases) by increasing electrophilicity .
  • Methoxy Groups : Improve metabolic stability and blood-brain barrier penetration in CNS-targeting agents .
  • Sulfanyl Linkers : Facilitate disulfide bond formation with cysteine residues in target proteins, as seen in protease inhibitors .

Spectral and Physicochemical Comparison

Property Target Compound 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 1,2,3-Triazole-quinazolinone
IR C=S Stretch (cm⁻¹) 1247–1255 1243–1258 Not observed (C=O at ~1680 cm⁻¹)
1H-NMR Aromatic Signals 6.8–8.5 ppm (multiplet) 7.2–8.3 ppm (doublets for fluorophenyl) 6.7–8.1 ppm (triazole-protons)
LogP (Predicted) ~3.8 (moderate lipophilicity) ~2.5–3.0 ~2.0 (higher polarity)

Bioactivity Profile Correlations

  • Hierarchical Clustering : Compounds with triazole cores and sulfanyl groups cluster together, indicating shared modes of action (e.g., kinase inhibition or redox modulation) .
  • Target Overlap : Similar compounds interact with ATP-binding pockets (e.g., EGFR, VEGFR) due to planar heterocyclic systems .

Biological Activity

The compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic molecule belonging to the class of triazoloquinazolines. Its structure features a triazoloquinazoline core linked to a sulfenyl group and an aromatic amide moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N6O5S
  • Molecular Weight : 484.55 g/mol
  • CAS Number : 902433-60-7

The biological activity of this compound is believed to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, disrupting cellular processes.
  • DNA Interaction : It is hypothesized that the compound can intercalate into DNA strands, which may hinder DNA replication and transcription.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells through the activation of various signaling pathways.

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit promising anticancer properties. For instance:

  • A study demonstrated that similar triazoloquinazolines could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines through mitochondrial pathways .
  • The specific compound under discussion has shown effectiveness against breast cancer cell lines by modulating the expression of apoptosis-related proteins .

Antimicrobial Activity

In addition to anticancer effects, there is growing evidence for antimicrobial properties:

  • Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities. For instance, derivatives of triazoloquinazolines have been tested against strains such as Staphylococcus aureus and Candida albicans, showing moderate to high efficacy .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Case Study 1 : In vitro testing on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis .
  • Case Study 2 : A study assessing the antimicrobial effects of related compounds found that modifications to the nitrophenyl group significantly enhanced antibacterial activity against gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

  • Answer : The synthesis typically involves multi-step protocols. First, the triazoloquinazoline core is constructed via cyclization of precursor amines and nitroaromatic intermediates under acidic conditions. Subsequent steps introduce sulfanyl and butanamide moieties through nucleophilic substitution and coupling reactions (e.g., using carbodiimide coupling agents). Optimization includes adjusting reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to improve yield. Purification via column chromatography or HPLC is critical to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, particularly for the triazoloquinazoline core and nitro-phenyl groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography, if feasible, resolves absolute configuration .

Q. What preliminary biological assays are appropriate for evaluating its therapeutic potential?

  • Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess baseline activity. Follow with enzyme inhibition studies targeting kinases or receptors structurally similar to the compound’s functional groups (e.g., nitro groups as electron-withdrawing motifs). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Answer : Systematically modify substituents:

  • Nitro group replacement : Test 4-aminophenyl or 4-cyanophenyl analogs to evaluate electron effects.
  • Sulfanyl linker variation : Replace with sulfonyl or methylene groups to probe steric/electronic contributions.
  • Butanamide tail optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility.
    Use molecular docking against target proteins (e.g., EGFR kinase) to prioritize analogs, followed by synthesis and in vitro validation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Address by:

  • Standardizing protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and serum-free media.
  • Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays alongside MTT.
  • Dose-response curves : Calculate IC₅₀ values with non-linear regression to minimize variability .

Q. How can the compound’s metabolic stability and pharmacokinetics (PK) be assessed preclinically?

  • Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂). For PK, administer the compound intravenously/orally in rodent models and collect plasma samples over 24h. Analyze via LC-MS/MS to determine bioavailability (F%) and clearance rates. Adjust formulations (e.g., PEGylation) to enhance solubility if needed .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Answer : Use molecular dynamics simulations to assess binding to cytochrome P450 enzymes (e.g., CYP3A4). Pair with toxicity prediction software (e.g., ProTox-II) to flag risks like hepatotoxicity. Validate findings with in vitro CYP inhibition assays and Ames tests for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.